2-Phenylpyrimidin-4-amine
Overview
Description
2-Phenylpyrimidin-4-amine derivatives are a class of compounds that have been the subject of various studies due to their potential applications in medicinal chemistry and material science. These compounds are characterized by a pyrimidine ring substituted with a phenyl group and an amine group, which can undergo various chemical transformations and participate in the formation of complex structures, such as polyimides and anti-cancer agents .
Synthesis Analysis
The synthesis of 2-phenylpyrimidin-4-amine derivatives involves several methods. One approach includes the condensation of vinamidium salts with amidine chloride salts, followed by a palladium-catalyzed reduction to yield 2-(4-aminophenyl)-5-aminopyrimidine, which can be further polymerized into polyimides . Another method involves the reaction of 2-amino-1,1-dicyanobut-1-ene or 2-amino-1,1-dicyanophenylethene with N,N-dimethylformamide dimethylacetal to produce 4-amino-5-cyano-6-phenylpyrimidines . Additionally, the amination of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia leads to the formation of 2-amino-4-phenylpyrimidine through an SN(ANRORC) mechanism .
Molecular Structure Analysis
The molecular structure of 2-phenylpyrimidin-4-amine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted to create a variety of compounds with different properties. For instance, the title compound N-phenylpyridin-4-amine forms two polymorphs with similar molecular structures but different crystal packing, demonstrating the versatility of these compounds in forming different solid-state structures .
Chemical Reactions Analysis
2-Phenylpyrimidin-4-amine derivatives can participate in a range of chemical reactions. They can be used as intermediates in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties . These derivatives can also undergo fragmentation under positive electrospray ionization, leading to the decomposition of the heterocycle . Furthermore, they can be involved in transformations at the amino group to afford various derivatives, such as N-acyl derivatives and substituted quinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenylpyrimidin-4-amine derivatives are influenced by their molecular structure. Polyimides derived from these compounds exhibit high thermal stability, with glass transition temperatures ranging from 307-434 degrees C and weight loss temperatures between 556-609 degrees C. They also possess high mechanical strength, with tensile modulus values between 3.5-6.46 GPa . In the context of medicinal chemistry, 4-aryl-N-phenylpyrimidin-2-amines have been evaluated for their anti-cancer activity against non-small cell lung carcinoma cells, with some compounds showing potent activity and favorable physicochemical properties such as solubility and lipophilicity .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Medicinal Chemistry .
Summary of the Application
2-Phenylpyrimidin-4-amine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities. These compounds have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Methods of Application or Experimental Procedures
The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Anticancer Activity against Non-small Cell Lung Cancer
Specific Scientific Field
This application is in the field of Cancer Research and Medicinal Chemistry .
Summary of the Application
N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been found to be potent inhibitors of USP1/UAF1 deubiquitinase, which has been shown as a promising anticancer target .
Methods of Application or Experimental Procedures
The compounds were synthesized and their structure-activity relationships were studied. The inhibitory potency of these compounds against USP1/UAF1 deubiquitinase was evaluated .
Results or Outcomes
The compounds demonstrated nanomolar USP1/UAF1 inhibitory potency. There was a strong correlation between compound IC50 values for USP1/UAF1 inhibition and activity in non-small cell lung cancer cells .
Safety And Hazards
properties
IUPAC Name |
2-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFORUTXEPGVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496599 | |
Record name | 2-Phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidin-4-amine | |
CAS RN |
33630-25-0 | |
Record name | 2-Phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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